1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as BMBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BMBPP is a piperazine derivative that is structurally similar to many other compounds used in drug development. However, BMBPP has unique properties that make it a promising candidate for scientific research.
Mechanism of Action
1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine acts as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine can modulate the activity of serotonin in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to decrease anxiety and depression-like behaviors. Additionally, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to increase the activity of certain neurotransmitters, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages as a research tool, including its high affinity for the serotonin 5-HT1A receptor and its ability to modulate the activity of neurotransmitters. However, there are also limitations to its use in lab experiments. For example, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
The potential applications of 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine in scientific research are numerous. One area of interest is its use as a tool for studying the effects of serotonin on the brain. Additionally, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine may have applications in the development of new drugs for the treatment of mood disorders. Further research is needed to fully understand the potential of 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a research tool and drug development candidate.
In conclusion, 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a promising compound for scientific research due to its unique properties and potential applications in the study of the central nervous system. Its high affinity for the serotonin 5-HT1A receptor and ability to modulate neurotransmitter activity make it a useful tool for studying the effects of serotonin on the brain. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine in drug development and scientific research.
Scientific Research Applications
1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a research tool for studying the central nervous system. 1-(4-butoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have high affinity for the serotonin 5-HT1A receptor, making it a useful compound for studying the effects of serotonin on the brain.
properties
IUPAC Name |
(4-butoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-3-4-17-27-21-9-5-18(6-10-21)22(25)24-15-13-23(14-16-24)19-7-11-20(26-2)12-8-19/h5-12H,3-4,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOPSRZXAIDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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